2-Fluoro-3-hydroxy-6-iodobenzonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H3FINO |
|---|---|
Molecular Weight |
263.01 g/mol |
IUPAC Name |
2-fluoro-3-hydroxy-6-iodobenzonitrile |
InChI |
InChI=1S/C7H3FINO/c8-7-4(3-10)5(9)1-2-6(7)11/h1-2,11H |
InChI Key |
XCCFJNIANNTZOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)C#N)I |
Origin of Product |
United States |
The Significance of Polyfunctionalized Aromatic Scaffolds in Modern Chemical Research
Polyfunctionalized aromatic scaffolds are fundamental building blocks in the landscape of modern chemical and pharmaceutical research. An aromatic core provides a rigid and stable framework that allows for the precise three-dimensional positioning of various functional groups. This structural control is paramount in the design of molecules intended to interact with biological targets, such as proteins and enzymes.
In medicinal chemistry, these scaffolds are often considered "privileged structures" because they can serve as a foundation for developing entire libraries of compounds with therapeutic potential. The strategic functionalization of an aromatic ring can significantly influence a molecule's pharmacokinetic properties, including its metabolic stability, bioavailability, and binding affinity to its intended target. tandfonline.comnbinno.com The ability to modify multiple positions on the scaffold allows chemists to fine-tune these properties, optimizing a compound's efficacy and reducing potential side effects. nbinno.com This approach has become a cornerstone of drug discovery, leading to the development of novel agents for a wide range of diseases. nbinno.comnih.gov
An Overview of Benzonitrile Derivatives in Synthetic Organic Chemistry
Benzonitrile (B105546), a molecule consisting of a benzene (B151609) ring attached to a nitrile (-C≡N) group, and its derivatives are highly versatile intermediates in organic synthesis. nih.gov The nitrile group is a valuable functional moiety due to its unique reactivity. It can participate in a variety of chemical transformations, including:
Hydrolysis to form benzoic acids.
Reduction to produce benzylamines.
Cycloaddition reactions to construct heterocyclic rings.
Acting as a carbonyl bioisostere in medicinal chemistry, where it can mimic the polar interactions of a ketone group. nih.gov
Furthermore, the nitrile group's strong electron-withdrawing nature can influence the reactivity of the aromatic ring, directing the course of subsequent chemical modifications. nih.gov Benzonitrile derivatives are integral to the synthesis of a broad spectrum of commercial products, including pharmaceuticals, agrochemicals, dyes, and advanced materials. nih.gov The prevalence and stability of the benzonitrile core make it an ideal platform for constructing complex, polyfunctionalized molecules.
Rationale for the Comprehensive Investigation of 2 Fluoro 3 Hydroxy 6 Iodobenzonitrile
Directed Ortho Metalation (DoM) Strategies for Benzonitrile Scaffolds
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho (adjacent) to the DMG. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then react with an electrophile to introduce a new substituent with high precision. wikipedia.org
Regioselective Functionalization Approaches in Fluorinated Nitriles
In the context of fluorinated benzonitriles, both the fluorine atom and the nitrile group can influence the regioselectivity of metalation. Fluorine is recognized as a potent ortho-directing group in its own right. researchgate.net The cyano group (CN), while a meta-directing group in classical electrophilic aromatic substitution, can also direct ortho-metalation, albeit its directing ability can be weaker than other powerful DMGs. The interplay between these two groups on the benzonitrile scaffold is critical for achieving the desired substitution pattern. The fluorine atom, being a strong directing group, can facilitate lithiation at the adjacent C2 or C6 positions. researchgate.net
The general principle involves the coordination of an organolithium reagent to a heteroatom in the directing group, which lowers the activation energy for the deprotonation of the nearby ortho-proton. wikipedia.orguwindsor.ca For a substrate like 2-fluorobenzonitrile, the fluorine atom can direct lithiation to the 3-position.
Application of Organometallic Reagents (e.g., Knochel Bases) in Metalation
The choice of the organometallic base is crucial for the success of DoM reactions. While alkyllithium reagents like n-butyllithium and s-butyllithium are commonly used, they can sometimes lead to side reactions, such as addition to the nitrile group. wikipedia.orgharvard.edu To circumvent these issues, more sterically hindered and less nucleophilic bases are employed.
Lithium amide bases, such as lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LiTMP), are often effective for the metalation of substrates bearing sensitive functional groups. researchgate.net
Furthermore, the use of mixed metal-amide bases, often referred to as Knochel bases (e.g., TMPMgCl·LiCl), has gained prominence. harvard.edusigmaaldrich.com These reagents offer several advantages, including high functional group tolerance, enhanced reactivity due to the presence of lithium chloride, and the ability to perform metalations at more convenient temperatures than the often-required -78°C for traditional organolithiums. harvard.edusigmaaldrich.com For instance, TMPMgCl·LiCl has been successfully used for the regioselective deprotonation of various arenes and heteroarenes containing sensitive functionalities. sigmaaldrich.com The magnesiation of aryl oxazolines followed by reaction with electrophiles like iodine is a well-established method. nih.govrsc.org
| Organometallic Reagent | Typical Substrate | Key Advantages |
|---|---|---|
| n-Butyllithium (n-BuLi) | Aromatics with strong DMGs | Commercially available, strong base |
| s-Butyllithium (s-BuLi) | Less activated aromatics | More basic than n-BuLi |
| Lithium Diisopropylamide (LDA) | Substrates with acidic protons | Non-nucleophilic, strong base |
| TMPMgCl·LiCl (Knochel Base) | Functionalized arenes/heteroarenes | High functional group tolerance, milder conditions |
Halogenation and Halogen Exchange Reactions
Introducing a halogen, particularly iodine, onto the benzonitrile ring is a key step in the synthesis of the target compound. This can be achieved through direct iodination or via halogen-metal exchange reactions.
Regioselective Iodination Techniques
The direct introduction of iodine onto an aromatic ring requires an electrophilic iodine source. A common method is electrophilic aromatic substitution using iodine in the presence of an oxidizing agent (e.g., nitric acid, iodic acid) to generate the reactive iodonium (B1229267) ion (I+). The regioselectivity of this reaction is governed by the electronic effects of the substituents already present on the ring. For a substrate like 3-hydroxybenzonitrile, the hydroxyl group is an activating, ortho-, para-directing group, while the nitrile group is a deactivating, meta-directing group. quora.com This would direct iodination to positions 2, 4, and 6. A per-iodination/de-iodination strategy has been reported for 3-hydroxybenzonitrile, suggesting that multiple iodine atoms can be introduced and then selectively removed to achieve the desired isomer. researchgate.net
Halogen-Metal Interconversion and Exchange Processes
Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic compound. wikipedia.org This is particularly useful for preparing organolithium or Grignard reagents from aryl iodides or bromides. wikipedia.orgnih.gov The reaction is typically very fast, with the rate of exchange following the trend I > Br > Cl. wikipedia.org
This process can be used to generate a nucleophilic carbon center at a specific position on the aromatic ring, which can then react with an electrophile. For example, an aryl iodide can be treated with an alkyllithium reagent (like n-BuLi or t-BuLi) to form an aryllithium species. wikipedia.orgnumberanalytics.com This aryllithium can then be quenched with an electrophile.
Conversely, a metalated aromatic ring, generated via DoM, can be treated with an iodine source (e.g., I2) to introduce an iodine atom at the metalated position. This is a common and efficient method for the regioselective iodination of aromatic compounds.
| Reaction Type | Reagents | Description |
|---|---|---|
| Electrophilic Iodination | I2, Oxidizing Agent (e.g., HNO3) | Direct introduction of iodine onto the aromatic ring. |
| Halogen-Metal Exchange | Alkyllithium (e.g., n-BuLi) | Converts an aryl halide to an aryllithium reagent. wikipedia.org |
| Quenching of Organometallic | I2 | Introduces iodine at the site of a metalated carbon. |
Introduction and Transformation of Hydroxyl and Nitrile Functionalities
The synthesis of this compound also requires methods for the introduction and manipulation of the hydroxyl and nitrile groups.
The introduction of a hydroxyl group onto a benzene (B151609) ring can be achieved through various methods, including nucleophilic aromatic substitution of an activated aryl halide or the hydrolysis of a diazonium salt. The hydroxyl group is a strongly activating, ortho-, para-director in electrophilic aromatic substitution. quora.com
The nitrile group can be introduced through several synthetic routes. One common method is the Sandmeyer reaction, where a primary aromatic amine is converted to a diazonium salt, which is then treated with a copper(I) cyanide. Another approach is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide using copper(I) cyanide. The nitrile group itself is an electron-withdrawing group and directs incoming electrophiles to the meta position. msu.edu Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. libretexts.orglibretexts.org They can also be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4). libretexts.org
The synthesis of the target molecule likely involves a multi-step sequence where the timing of the introduction of each functional group is critical to control the regiochemistry of the subsequent reactions. For instance, introducing the directing groups first, followed by metalation and halogenation, allows for precise control over the final substitution pattern.
Synthetic Routes for Hydroxylation on Fluorinated/Iodinated Aromatics
The direct introduction of a hydroxyl group onto an aromatic ring, particularly one already bearing halogen substituents, presents a significant challenge in synthetic chemistry. libretexts.org While direct fluorination and iodination of aromatic rings are achievable through electrophilic aromatic substitution, with specific reagents required to control reactivity, direct hydroxylation is less common in standard laboratory practice. libretexts.orgjove.com
Biological pathways, however, frequently employ hydroxylation reactions. For instance, the enzyme p-hydroxyphenylacetate-3-hydroxylase can hydroxylate an aromatic ring using molecular oxygen. libretexts.org In microorganisms like Rhodococcus opacus, the biodegradation pathway for fluorophenols involves ortho-hydroxylation to form fluorocatechols as the initial step. researchgate.net While not a direct synthetic route for the target compound, these biological systems highlight enzymatic strategies for the specific hydroxylation of halogenated aromatics.
For laboratory synthesis, indirect methods are typically employed. These can include:
Nucleophilic Aromatic Substitution (SNA_r): A precursor molecule with a good leaving group (e.g., a nitro group) positioned ortho or para to a strong electron-withdrawing group can be displaced by a hydroxide (B78521) or alkoxide nucleophile.
Directed Ortho-Metalation (DoM): A directing group on the aromatic ring can guide a strong base to deprotonate the adjacent ortho position. The resulting aryl anion can then be quenched with an electrophilic oxygen source (e.g., molecular oxygen followed by reduction, or MoOPH).
Baeyer-Villiger Oxidation: Oxidation of an aromatic aldehyde or ketone can lead to the formation of a phenol (B47542), though this involves rearrangement and is dependent on the precursor's structure.
Given the substituents on the target molecule, a plausible synthetic strategy would likely involve the strategic placement of a precursor functional group, such as an amino or methoxy (B1213986) group, which can be later converted to the hydroxyl group.
Nitrile Group Formation and Advanced Modifications
The benzonitrile moiety is a key functional group, serving as a versatile synthetic handle for further transformations. numberanalytics.comfiveable.me
Nitrile Group Formation: Several classical and modern methods are available for the introduction of a nitrile (-C≡N) group onto an aromatic ring:
Sandmeyer Reaction: This is a well-established method that begins with an aniline (B41778) (amino-substituted aromatic). The amine is treated with nitrous acid to form a diazonium salt, which is then reacted with a copper(I) cyanide salt to yield the corresponding benzonitrile. numberanalytics.com
Rosenmund-von Braun Reaction: This method involves the cyanation of an aryl halide using copper(I) cyanide, often at elevated temperatures. numberanalytics.com
Dehydration of Primary Amides: A primary amide can be dehydrated to form a nitrile using various reagents such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃). libretexts.orgorganic-chemistry.org
From Aldehydes: Aromatic aldehydes can be converted into nitriles in a one-pot reaction using reagents like hydroxylamine (B1172632) in the presence of a dehydrating agent. organic-chemistry.org
| Method | Starting Material | Key Reagents | Description |
|---|---|---|---|
| Sandmeyer Reaction | Aryl Amine (Aniline) | 1. NaNO₂, HCl 2. CuCN | Conversion of a primary aromatic amine to a nitrile via a diazonium salt intermediate. numberanalytics.com |
| Rosenmund-von Braun Reaction | Aryl Halide | CuCN | Nucleophilic substitution of a halogen on an aromatic ring with a cyanide ion, catalyzed by copper. numberanalytics.com |
| Amide Dehydration | Primary Aryl Amide | SOCl₂, P₂O₅, or POCl₃ | Removal of water from a primary amide functional group to yield a nitrile. libretexts.org |
| Nitro Group Displacement | Activated Nitroaromatic | KCN, Phase Transfer Catalyst | In highly activated systems, a nitro group can be directly displaced by a cyanide nucleophile. tandfonline.com |
Advanced Modifications of the Nitrile Group: The nitrile group is a valuable precursor to several other functional groups due to the reactivity of its carbon-nitrogen triple bond. libretexts.orgbohrium.com
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. Partial hydrolysis can yield a primary amide. bohrium.com
Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Partial reduction using reagents like diisobutylaluminium hydride (DIBALH) can yield an aldehyde after hydrolysis of the intermediate imine. libretexts.org
Reaction with Organometallics: Grignard reagents or organolithium reagents add to the electrophilic carbon of the nitrile to form an imine anion intermediate, which upon aqueous workup, yields a ketone. libretexts.org
These transformations significantly enhance the synthetic utility of benzonitriles, allowing for their conversion into a wide array of other valuable compounds. researchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions
The iodine atom in this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. youtube.com
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)
Palladium-catalyzed reactions are among the most powerful tools for constructing C-C bonds. researchgate.net The Suzuki-Miyaura coupling, in particular, is widely used for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. researchgate.netresearchgate.net The reaction couples an organohalide (like an aryl iodide) with an organoboron compound in the presence of a palladium catalyst and a base. researchgate.net The versatility of the reaction is enhanced by its tolerance of a wide range of functional groups. researchgate.net
| Entry | Aryl Iodide | Boronic Acid/Ester | Catalyst/Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | Biphenyl | >95 |
| 2 | 4-Iodobenzonitrile | 4-Methylphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄, Dioxane | 4'-Methyl-[1,1'-biphenyl]-4-carbonitrile | 92 |
| 3 | 2-Iodophenol | Naphthalene-1-boronic acid | PdCl₂(dppf), K₂CO₃, DMF | 2-(Naphthalen-1-yl)phenol | 88 |
Other significant palladium-catalyzed reactions include the Heck, Sonogashira, Stille, and Buchwald-Hartwig amination reactions, each providing a distinct method for functionalizing the aryl iodide position. beilstein-journals.org
Nickel-Catalyzed Cross-Electrophile Coupling Methodologies
Nickel-catalyzed cross-coupling has emerged as a cost-effective and powerful alternative to palladium-based systems. orgsyn.org A particularly innovative area is cross-electrophile coupling, which forges a C-C bond between two different electrophiles, such as an aryl halide and an alkyl halide, using a stoichiometric reductant like zinc or manganese powder. nih.govwisc.edu
This methodology avoids the need to pre-form and handle often sensitive organometallic nucleophiles. orgsyn.org The mechanism is distinct from traditional cross-coupling and is believed to involve both polar and radical steps. wisc.edu A low-valent nickel species is generated in situ, which can react with the aryl halide. The alkyl halide is typically converted into a radical intermediate that is trapped by the nickel complex, followed by reductive elimination to form the product. orgsyn.org The selectivity of the reaction is a key challenge, but specialized ligands and additives have been developed to favor the desired cross-coupled product over homocoupling. nih.govresearchgate.net
| Entry | Aryl Halide | Alkyl Halide | Catalyst/Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 4-Chlorobenzonitrile | 1-Bromooctane | NiCl₂(dme), PyBCamCN, Zn, LiCl, NaI | 4-Octylbenzonitrile | 73 |
| 2 | 4-Bromoanisole | 1-Chlorohexane | NiBr₂, dtbbpy, Zn, NaI, DMA | 1-Hexyl-4-methoxybenzene | 85 |
| 3 | 3-Bromopyridine | Bromocyclopentane | NiCl₂·glyme, 4,4'-di-nonyl-bpy, Mn, LiBr | 3-Cyclopentylpyridine | 78 |
Copper-Mediated Coupling Processes
Copper-catalyzed reactions represent some of the oldest cross-coupling methods, such as the Ullmann condensation. Modern advancements have expanded the scope and utility of copper catalysis. For instance, copper salts can catalyze C-H amidation reactions under electrochemical conditions, where solvents like acetonitrile (B52724) or benzonitrile can serve as the nitrogen source. nih.govrsc.orgrsc.org This process allows for the direct functionalization of C-H bonds, forming N-aryl or N-benzyl amides under mild, oxidant-free conditions. nih.govresearchgate.net
In another application, copper(II) triflate has been shown to catalyze the reaction between alkyl nitriles and diaryliodonium salts to produce N-arylacetamides. nih.gov This reaction proceeds through a ketenimine intermediate. nih.gov These methods showcase the unique reactivity that copper catalysts can achieve, often providing complementary results to palladium and nickel systems.
Multicomponent Reaction Approaches Incorporating Benzonitrile Moieties
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. tcichemicals.com This approach offers high atom economy, operational simplicity, and the rapid generation of molecular complexity. researchgate.netbaranlab.org
While many classic MCRs, such as the Ugi and Passerini reactions, utilize isonitriles rather than nitriles as a key component, benzonitrile-containing substrates can be readily incorporated into various MCRs. nih.gov
Strecker Reaction: A benzonitrile-substituted aldehyde could react with an amine and a cyanide source (e.g., KCN) to produce an α-aminonitrile, a precursor to α-amino acids. nih.gov
Hantzsch Dihydropyridine (B1217469) Synthesis: A benzonitrile-bearing aldehyde can condense with two equivalents of a β-ketoester and ammonia (B1221849) to form highly functionalized dihydropyridine rings. tcichemicals.com
Biginelli Reaction: Similar to the Hantzsch synthesis, a benzonitrile-substituted aldehyde can undergo a cyclocondensation with a β-ketoester and urea (B33335) (or thiourea) to generate dihydropyrimidinones, a class of compounds with significant biological activity. tcichemicals.com
By incorporating the benzonitrile moiety into one of the starting components, MCRs provide a powerful and convergent route to synthesize complex, drug-like molecules built upon the this compound scaffold or its analogues.
Synthetic Route Optimization and Scalability Considerations for Research Applications
The successful application of this compound in research is contingent upon the development of a synthetic route that is not only efficient but also amenable to scale-up. While a definitive, large-scale industrial synthesis is not widely published, a strategic approach to its synthesis can be formulated by examining established chemical transformations and considering key optimization parameters. A logical synthetic strategy involves the initial preparation of the precursor, 2-fluoro-3-hydroxybenzonitrile (B1342717), followed by a regioselective iodination step.
For the initial diazotization of 2-fluoro-3-nitroaniline, precise temperature control is paramount to ensure the stability of the resulting diazonium salt, typically between 0 and 5 °C. The choice and concentration of the acid, along with the controlled addition of sodium nitrite, are key variables to fine-tune in order to maximize yield and minimize side reactions. On a larger scale, the use of continuous flow reactors can offer significant advantages in terms of heat management and safety for this potentially exothermic and hazardous reaction.
The subsequent cyanation step, involving the reaction of the diazonium salt with a cyanide source such as copper(I) cyanide, requires careful optimization of catalyst loading, temperature, and solvent. To enhance reaction kinetics and yield, particularly in a larger-scale setting, the exploration of phase-transfer catalysts could be beneficial. Following the successful introduction of the nitrile group, the synthesis would proceed with the reduction of the nitro group to an amine, and subsequent diazotization and hydrolysis to furnish the desired 2-fluoro-3-hydroxybenzonitrile. Each of these steps would necessitate its own optimization of reagents, conditions, and work-up procedures to ensure high purity and yield of the intermediate.
The final and most crucial transformation is the regioselective iodination of 2-fluoro-3-hydroxybenzonitrile to introduce the iodine atom at the 6-position. The directing effects of the substituents on the aromatic ring play a critical role in determining the outcome of this reaction. The hydroxyl group is a potent ortho, para-director, while the fluoro and cyano groups are deactivating and meta-directing. The strong activating and directing effect of the hydroxyl group is expected to govern the position of electrophilic substitution, favoring the positions ortho and para to it. With the 2-position already substituted with a fluorine atom, the iodination is anticipated to occur selectively at the 6-position.
Several iodinating agents can be considered for this transformation, each with its own set of advantages and disadvantages that must be weighed for optimization and scalability.
Interactive Table of Iodination Reagents
| Reagent | Typical Conditions | Pros | Cons | Scalability Notes |
|---|---|---|---|---|
| Iodine (I₂) with Oxidant | I₂, H₂O₂, acid (e.g., H₂SO₄) in alcohol or water | Inexpensive and readily available. | Can lead to over-iodination; requires strict stoichiometric control. | Good for large scale with robust process controls for temperature and reagent addition. |
| N-Iodosuccinimide (NIS) | Polar aprotic solvent (e.g., DMF, MeCN) | Mild conditions, often high regioselectivity. researchgate.netresearchgate.net | More expensive than I₂; succinimide (B58015) byproduct removal necessary. | Feasible for scale-up, though reagent cost can be a factor. Efficient byproduct removal is key. |
| Iodine Monochloride (ICl) | Chlorinated solvent or acetic acid | Highly reactive, effective for less activated substrates. | Can be less selective; corrosive and requires careful handling. | Scalable with appropriate engineering controls for handling corrosive materials. |
For research-scale synthesis where purity is a primary concern, N-Iodosuccinimide (NIS) often presents an attractive option due to its milder reaction conditions and generally good selectivity. researchgate.netresearchgate.net The optimization of an NIS-based iodination would involve a systematic study of:
Solvent Effects: Evaluating a range of solvents to determine the optimal medium for both reactivity and selectivity.
Temperature Profile: Identifying the ideal temperature to achieve a reasonable reaction rate while minimizing the formation of impurities.
Reagent Stoichiometry: Precisely controlling the molar ratio of NIS to the phenol substrate to favor the desired mono-iodinated product.
Work-up and Purification: Developing an efficient and scalable work-up protocol to remove the succinimide byproduct and isolate the pure product, with a preference for crystallization over chromatography for larger quantities.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those bearing electron-withdrawing groups. wikipedia.org The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing substituents at positions ortho and/or para to the leaving group. byjus.com
In this compound, two potential leaving groups are present: the iodo group at C-6 and the fluoro group at C-2. The aromatic ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitrile (-CN) group and the highly electronegative fluoro (-F) group. wikipedia.orgmasterorganicchemistry.com
Influence of Fluoro and Nitrile Activating Groups on SNAr
The SNAr reaction is highly dependent on the ability of substituents to stabilize the negative charge of the Meisenheimer complex. masterorganicchemistry.com In this compound, both the nitrile and fluoro groups serve as powerful activating groups.
Nitrile Group (-CN): The cyano group is a strong electron-withdrawing group through both induction and resonance. When a nucleophile attacks the ring, the nitrile group can delocalize the resulting negative charge, thereby stabilizing the Meisenheimer intermediate. wikipedia.org For an attack at the C-6 position (displacing iodide), the nitrile group is in the para position, which allows for optimal resonance stabilization of the negative charge.
Fluoro Group (-F): The reactivity of aryl halides in SNAr reactions follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. wikipedia.orgyoutube.com This "element effect" is because the rate-determining step is the initial nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond. stackexchange.com Fluorine's high electronegativity makes the carbon atom it is attached to (the ipso-carbon) highly electrophilic and strongly stabilizes the anionic Meisenheimer intermediate through a powerful inductive effect. stackexchange.comnih.gov
Given these factors, nucleophilic attack is most likely to occur at the C-6 position to displace the iodide. The nitrile group at the para position and the fluoro group at the ortho position work in concert to activate this site for SNAr.
Role of the Hydroxyl Group as a Directing or Participating Moiety in SNAr
The hydroxyl (-OH) group has a dual electronic nature. It is electron-withdrawing by induction but strongly electron-donating by resonance due to its lone pairs. quora.com In the context of SNAr, which is favored by electron-withdrawing effects, the resonance-donating character of a neutral hydroxyl group would typically deactivate the ring towards nucleophilic attack.
However, under basic reaction conditions, the phenolic hydroxyl group can be deprotonated to form a phenoxide (-O⁻). This phenoxide is an extremely powerful electron-donating group by resonance, which would strongly deactivate the ring and inhibit the SNAr pathway. Therefore, SNAr reactions on this substrate would likely require non-basic or acidic conditions to prevent phenoxide formation. If the reaction is performed under conditions where the hydroxyl group remains protonated, its primary influence would be a modest deactivating effect due to resonance, slightly countered by its inductive withdrawal. It does not direct the position of attack in SNAr, as that is determined by the location of the leaving group. masterorganicchemistry.com
Electrophilic Aromatic Substitution Reactions of the Benzonitrile Core
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.com The regiochemical outcome is determined by the directing effects of the substituents already present, which can be classified as either ortho-, para-directing or meta-directing. masterorganicchemistry.com
The benzonitrile core of this compound is substituted with a complex array of functional groups with competing directing effects:
Hydroxyl (-OH): A strongly activating, ortho-, para-directing group. aakash.ac.inchemistrytalk.org
Fluoro (-F): A deactivating, ortho-, para-directing group. pressbooks.pub
Iodo (-I): A deactivating, ortho-, para-directing group. wikipedia.org
Nitrile (-CN): A strongly deactivating, meta-directing group. libretexts.org
Therefore, the most likely position for electrophilic substitution is C-4, which is ortho to the strongly activating hydroxyl group and meta to the deactivating nitrile group. Substitution at C-5 is also possible, being ortho to the iodo group and meta to the fluoro and hydroxyl groups, but is less favored.
| Position | Influence of -F (at C-2) | Influence of -OH (at C-3) | Influence of -I (at C-6) | Influence of -CN (at C-1) | Overall Predicted Reactivity |
|---|---|---|---|---|---|
| C-4 | meta | ortho (Activating) | meta | meta | Most Favored |
| C-5 | para | meta | ortho | ortho | Less Favored |
Organometallic Reactions and Directed Metalation Group (DMG) Effects
Organometallic reactions, particularly those involving organolithium reagents, offer pathways for regioselective functionalization that are complementary to classical EAS and SNAr reactions. Two key competing processes are directed ortho-metalation (DoM) and halogen-metal exchange.
Strategic Use of Hydroxyl and Nitrile as DMGs for Regioselective Metalation
Directed ortho-metalation (DoM) involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.org The DMG coordinates to the lithium cation, lowering the kinetic barrier for the deprotonation of the adjacent proton. baranlab.orgchem-station.com
In this compound, both the hydroxyl and nitrile groups can potentially act as DMGs.
Hydroxyl Group: After deprotonation by the organolithium reagent to form a lithium alkoxide, the resulting -O⁻Li⁺ moiety is one of the most powerful DMGs. uwindsor.ca It would strongly direct a second equivalent of the base to deprotonate one of the ortho positions. The positions ortho to the hydroxyl group are C-2 (substituted with F) and C-4 (unsubstituted). Therefore, the hydroxyl group would direct metalation (lithiation) to the C-4 position.
Nitrile Group: The nitrile group is considered a moderate to weak DMG and its directing ability is significantly weaker than that of a deprotonated hydroxyl group. organic-chemistry.org
Given the hierarchy of DMG strength, the hydroxyl group would be the dominant director, making C-4 the predicted site of deprotonation. nih.gov
| Potential DMG | Position | Relative Strength | Predicted Site of Lithiation |
|---|---|---|---|
| -OH (as -OLi) | C-3 | Strong | C-4 |
| -CN | C-1 | Weak/Moderate | (C-2, C-6) - Disfavored |
Mechanistic Insights into Halogen-Metal Interconversion Processes
Halogen-metal exchange is a very rapid organometallic reaction, particularly for aryl iodides and bromides. wikipedia.org The rate of exchange generally follows the trend I > Br > Cl >> F. wikipedia.org This reaction often occurs much faster than DoM (deprotonation). harvard.edu
For this compound, treatment with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures would almost certainly lead to a rapid lithium-iodine exchange at the C-6 position. This process is kinetically favored over the deprotonation of any C-H bond on the ring. harvard.edu
The mechanism of lithium-halogen exchange can proceed through different pathways, including the formation of an "ate-complex" where the nucleophilic carbanion of the organolithium attacks the halogen atom of the aryl halide. wikipedia.orgharvard.edu
Therefore, the primary and most rapid reaction expected upon treatment with an organolithium reagent is the formation of the 2-fluoro-3-hydroxy-6-lithiobenzonitrile intermediate. This aryllithium species could then be trapped with various electrophiles to introduce a new substituent at the C-6 position. Any DoM at C-4 would be a much slower, competing process, or would require subsequent treatment with a stronger base after the initial halogen-metal exchange.
Palladium-Catalyzed Transformations Beyond Cross-Coupling
While traditional cross-coupling reactions like Suzuki, Heck, and Sonogashira are fundamental to the reactivity of aryl iodides, the palladium-catalyzed transformations of this compound extend to more intricate intramolecular cyclizations. These reactions often involve the activation of C-H bonds or the participation of the nitrile group, leading to the formation of complex heterocyclic structures.
Palladium catalysts can facilitate the intramolecular C–H addition of functionalities tethered to the benzonitrile core to the nitrile group. This process, which involves C-H activation followed by carbopalladation of the nitrile, allows for the synthesis of fused polycyclic indole derivatives from appropriately substituted indole precursors. acs.org The steric hindrance and electronic effects of the fluorine and hydroxyl groups on the this compound ring would likely influence the efficiency and regioselectivity of such cyclizations.
In a similar vein, palladium-catalyzed intramolecular cyclization of olefin-tethered aryl iodides can proceed via a Heck reaction mechanism to form dihydrobenzofurans. nih.gov For this compound, if an olefin-containing side chain were introduced, typically at the hydroxyl group, an intramolecular Heck reaction could be envisioned to construct a new heterocyclic ring. The reaction is catalyzed by palladium complexes and typically requires a base. wikipedia.orgorganic-chemistry.orgyoutube.com
Furthermore, palladium-catalyzed carbonylation reactions represent another avenue for transformations beyond simple cross-coupling. mdpi.com The reaction of aryl iodides with carbon monoxide and a suitable nucleophile, catalyzed by a palladium complex, can lead to the formation of esters, amides, or other carbonyl compounds. nih.gov In the case of this compound, intramolecular trapping of the acyl-palladium intermediate by the ortho-hydroxyl group could potentially lead to the formation of lactones.
The Sonogashira coupling, which couples terminal alkynes with aryl halides, can also be a prelude to further palladium-catalyzed cyclizations. wikipedia.orgorganic-chemistry.orglibretexts.orgjk-sci.com The resulting alkyne-substituted benzonitrile can undergo subsequent intramolecular reactions, such as cyclization onto the nitrile group, to form novel heterocyclic systems. The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, can also be considered in the context of building more complex structures that could undergo subsequent cyclizations. wikipedia.orgrug.nlresearchgate.netlibretexts.orgnih.gov The reaction couples amines with aryl halides and is tolerant of a wide range of functional groups. wikipedia.org
| Transformation Type | Catalyst System (Typical) | Potential Product from this compound derivative |
| Intramolecular C-H addition to nitrile | Pd(OAc)₂ / Ligand | Fused polycyclic heterocycles |
| Intramolecular Heck Reaction | Pd(OAc)₂ / PPh₃ / Base | Dihydrobenzofuran derivatives |
| Carbonylation | Pd catalyst / CO / Nucleophile | Esters, amides, or lactones |
| Sonogashira Coupling followed by Cyclization | Pd(PPh₃)₄ / CuI / Base | Fused heterocyclic systems |
| Buchwald-Hartwig Amination | Pd catalyst / Ligand / Base | Aryl amines for further transformations |
Radical Reactions Involving Halogenated Benzonitriles
The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it a precursor for aryl radical intermediates. These radicals can participate in a variety of transformations, including reduction, addition to unsaturated systems, and cyclization reactions.
The reduction of halogenated hydroxybenzonitriles, such as ioxynil (3,5-diiodo-4-hydroxybenzonitrile), has been studied electrochemically. The process involves the formation of a radical anion, followed by the cleavage of the carbon-halogen bond. masterorganicchemistry.com This suggests that this compound could undergo similar reductive deiodination under appropriate radical conditions.
Carbon-centered radicals are known to add to the nitrile group, typically at the carbon atom, to form an iminyl radical. This intermediate can then be trapped or undergo further reactions. acs.orgresearchgate.net For instance, visible-light mediated radical addition to nitriles has been demonstrated, offering a pathway for the formation of new carbon-carbon bonds at the nitrile carbon. researchgate.net The regioselectivity of radical addition to the nitrile of this compound would be influenced by both steric and electronic factors.
Intramolecular radical cyclization is another important reaction pathway. If a suitable radical acceptor, such as an alkene or alkyne, is present in a side chain attached to the this compound core, the initially formed aryl radical can undergo an intramolecular addition to form a new ring system. The regioselectivity of these cyclizations is generally governed by Baldwin's rules.
Furthermore, radical anions of aromatic carbonitriles have been shown to act as nucleophiles in the substitution of fluorine atoms on other fluorinated benzonitriles. acs.org This reactivity opens up possibilities for the formation of cyanobiphenyl structures.
| Radical Reaction Type | Initiator/Conditions (General) | Potential Outcome for this compound |
| Reductive Dehalogenation | Electrochemical reduction or radical initiator (e.g., AIBN) with a hydrogen donor | 2-Fluoro-3-hydroxybenzonitrile |
| Radical Addition to Nitrile | Photoredox catalysis or radical initiator | Formation of ketones (after hydrolysis of imine) or other functionalized products |
| Intramolecular Radical Cyclization | Radical initiator (e.g., Bu₃SnH, AIBN) | Formation of fused heterocyclic compounds |
| Radical Anion Substitution | Generation of radical anion (e.g., with sodium in liquid ammonia) | Formation of biphenyl derivatives |
Derivatization Reactions of the Hydroxyl and Nitrile Functionalities
The phenolic hydroxyl group in this compound can be readily derivatized to form ethers and esters.
Etherification: The Williamson ether synthesis is a classic and versatile method for the preparation of ethers from alcohols or phenols. masterorganicchemistry.comtaylorandfrancis.comyoutube.com The reaction involves the deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. masterorganicchemistry.com For this compound, the presence of electron-withdrawing groups (fluoro and nitrile) would increase the acidity of the phenolic proton, facilitating its deprotonation. However, the steric hindrance from the adjacent iodine and fluorine atoms might slightly impede the approach of the alkyl halide.
Esterification: The phenolic hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivative (e.g., acid chloride or anhydride). The Fischer esterification, which involves reacting the phenol with a carboxylic acid in the presence of an acid catalyst, is a common method. youtube.com However, for sterically hindered phenols, more reactive acylating agents like acid chlorides or the use of coupling agents might be necessary. google.comorganic-chemistry.org For instance, the esterification of hindered phenols can be achieved using dried Dowex H+ resin with or without sodium iodide. nih.gov
| Derivatization | Reagents (Typical) | Product |
| Etherification (Williamson) | Base (e.g., NaH, K₂CO₃), Alkyl halide (e.g., CH₃I, C₂H₅Br) | 2-Fluoro-3-alkoxy-6-iodobenzonitrile |
| Esterification | Carboxylic acid / Acid catalyst, or Acid chloride / Base | 2-Fluoro-3-acyloxy-6-iodobenzonitrile |
The nitrile group of this compound is a versatile functional handle that can be transformed into a variety of other groups.
Hydrolysis: The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under either acidic or basic conditions. The hydrolysis of sterically hindered nitriles can be challenging, often requiring harsh reaction conditions. However, methods for the mild alkaline hydrolysis of nitriles to amides have been developed, which could be applicable to this compound.
Reduction: The nitrile group can be reduced to a primary amine using various reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pd, Pt, or Ni) or chemical reduction with reagents such as lithium aluminum hydride (LiAlH₄). The choice of reducing agent would need to be compatible with the other functional groups present in the molecule, particularly the aryl iodide.
Cyclization: The nitrile group can participate in cyclization reactions to form heterocyclic rings. For example, palladium-catalyzed intramolecular C-H addition to nitriles can lead to the formation of fused indole systems. acs.org Additionally, palladium-catalyzed intermolecular carbopalladation of nitriles with organoboron compounds can yield ketones after hydrolysis of the intermediate ketimine. frontiersin.org
| Transformation | Reagents (Typical) | Product |
| Hydrolysis to Amide | H₂O / Acid or Base | 2-Fluoro-3-hydroxy-6-iodobenzamide |
| Hydrolysis to Carboxylic Acid | H₂O / Strong Acid or Base (harsher conditions) | 2-Fluoro-3-hydroxy-6-iodobenzoic acid |
| Reduction to Amine | H₂ / Catalyst (e.g., Pd/C) or LiAlH₄ | (2-Fluoro-3-hydroxy-6-iodophenyl)methanamine |
| Cyclization (via carbopalladation) | Pd catalyst / Organoboron reagent | Fused heterocyclic systems or ketones |
Hypervalent Iodine Chemistry Derived from Iodobenzonitrile Precursors
The iodine atom in this compound can be oxidized to a higher valence state, typically +3 or +5, to generate hypervalent iodine reagents. nih.gov These reagents are valuable in organic synthesis as they are powerful oxidizing agents and can also act as sources of electrophilic groups. nih.govnih.gov
The synthesis of hypervalent iodine(III) compounds generally involves the oxidation of the corresponding iodoarene. organic-chemistry.org Common oxidants include peroxy acids (e.g., m-CPBA), sodium hypochlorite, or oxone. organic-chemistry.org The resulting hypervalent iodine species, such as (diacetoxyiodo)arenes or (difluoroiodo)arenes, can then be used in a variety of synthetic transformations. nih.gov
Cyclic hypervalent iodine reagents, such as benziodoxolones, exhibit enhanced stability and have been widely used for functional-group transfer reactions. nih.govsemanticscholar.org The presence of the ortho-hydroxyl group in this compound could potentially be exploited to form a cyclic hypervalent iodine compound upon oxidation, which may exhibit unique reactivity. The synthesis of such cyclic reagents often involves intramolecular participation of an ortho-functional group.
The reactivity of these hypervalent iodine reagents is diverse. They can mediate oxidations, fluorinations, aminations, and the transfer of various functional groups. nih.gov For example, a hypervalent iodine reagent derived from this compound could potentially be used to introduce the 2-fluoro-3-hydroxy-6-cyanophenyl group onto other molecules.
| Hypervalent Iodine Reagent | Synthesis Method (General) | Potential Applications |
| (Diacetoxyiodo)arene | Oxidation with peracetic acid or m-CPBA | Oxidizing agent, electrophilic source of the aryl group |
| (Difluoroiodo)arene | Fluorination with AgF₂ or electrochemical fluorination | Fluorinating agent |
| Cyclic Hypervalent Iodine (Benziodoxolone-type) | Oxidation with intramolecular participation of the hydroxyl group | Stable reagent for functional group transfer |
Applications of 2 Fluoro 3 Hydroxy 6 Iodobenzonitrile As a Synthetic Intermediate
Construction of Privileged Heterocyclic Ring Systems (e.g., Quinazolines)
The structure of 2-fluoro-3-hydroxy-6-iodobenzonitrile contains functionalities that could theoretically serve as handles for the construction of heterocyclic rings. Privileged heterocyclic scaffolds, such as quinazolines, are common motifs in medicinal chemistry. nih.govnih.gov The synthesis of a quinazoline (B50416) core typically involves the reaction of an anthranilic acid derivative (or a related precursor) with a one-carbon source.
A hypothetical synthetic route could involve the transformation of the nitrile group of this compound into an amine or an amide. For instance, reduction of the nitrile would yield an aminomethyl group, while hydrolysis would produce a carboxylic acid, which could then be converted to an amide. These transformed intermediates could potentially undergo cyclization reactions to form various heterocyclic systems. The presence of the hydroxyl and iodo groups could further influence these transformations or allow for subsequent functionalization of the resulting heterocyclic product. However, no specific examples utilizing this compound for quinazoline synthesis have been documented.
Synthesis of Complex Aromatic Ethers and Biaryl Structures
The functional groups present in this compound suggest its potential as a precursor for complex aromatic ethers and biaryl structures.
Aromatic Ethers: The phenolic hydroxyl group is a key functionality for the synthesis of aromatic ethers via reactions such as the Williamson ether synthesis. This reaction would involve deprotonation of the hydroxyl group with a suitable base, followed by nucleophilic substitution with an alkyl or aryl halide.
Biaryl Structures: The carbon-iodine bond is a common reaction site for transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. Reactions such as the Suzuki, Stille, and Heck couplings are frequently used to create biaryl structures. In a hypothetical Suzuki coupling, this compound would react with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl compound. The reactivity in such a coupling would be influenced by the electronic effects of the fluorine, hydroxyl, and nitrile substituents on the aromatic ring.
Precursor for Advanced Building Blocks in Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Research
Halogenated and functionalized benzonitriles are valuable scaffolds in medicinal chemistry for conducting structure-activity relationship (SAR) studies. nih.gov The distinct electronic properties and reactivity of the fluorine, iodine, hydroxyl, and nitrile groups in this compound would, in theory, make it a versatile starting material.
Each functional group offers a site for modification:
The iodine atom can be replaced through various cross-coupling reactions to explore the effect of different substituents at that position.
The hydroxyl group can be alkylated, acylated, or used as a hydrogen bond donor to interact with biological targets.
The fluorine atom can influence the molecule's pKa, lipophilicity, and metabolic stability. nih.gov
The nitrile group can act as a bioisostere for other functional groups or be converted into amines, carboxylic acids, or tetrazoles.
This multi-functional nature would allow for the systematic modification of a lead compound to optimize its biological activity. Fluorinated building blocks are particularly sought after in drug design to enhance pharmacological properties. nih.gov
Development of Functional Materials and Chemical Probes
The unique combination of substituents in this compound suggests its potential utility in the development of functional materials and chemical probes. The electronic properties conferred by the electron-withdrawing fluorine and nitrile groups, along with the potential for hydrogen bonding from the hydroxyl group, could be exploited in the design of materials with specific optical or electronic characteristics.
As a component of a chemical probe, the molecule could be elaborated to include a reporter tag or a reactive group for covalent labeling of biological targets. The iodine atom could serve as a handle for attaching such functionalities via cross-coupling reactions.
Scaffold for Ligand Design in Transition Metal Catalysis
The design of ligands is crucial for the development of efficient transition metal catalysts. Aromatic compounds containing heteroatoms are often used as scaffolds for ligands. The nitrogen atom of the nitrile group and the oxygen atom of the hydroxyl group in this compound could potentially act as coordination sites for a metal center.
By modifying the core structure, for example, through reactions at the iodine position, it would be theoretically possible to synthesize bidentate or polydentate ligands. The electronic nature of the ligand, and thus the catalytic activity of the resulting metal complex, could be fine-tuned by the fluorine substituent. While plausible, there is no specific literature describing the use of this compound for this purpose.
Computational and Theoretical Investigations of 2 Fluoro 3 Hydroxy 6 Iodobenzonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) are instrumental in elucidating the electronic characteristics that govern the reactivity and selectivity of 2-Fluoro-3-hydroxy-6-iodobenzonitrile.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the reactivity of molecules by calculating various descriptors. For this compound, the substituents on the benzene (B151609) ring—fluoro, hydroxyl, iodo, and cyano groups—dictate its chemical behavior.
The reactivity and selectivity of this compound are influenced by the interplay of these functional groups. The fluorine and nitrile groups are strongly electron-withdrawing, creating an electron-deficient aromatic system. The iodine atom is less electronegative and more polarizable, making the C-I bond a potential site for cross-coupling reactions. The hydroxyl group, conversely, is an electron-donating group.
Table 1: Predicted Influence of Substituents on the Aromatic Ring of this compound
| Substituent | Position | Electronic Effect | Influence on Reactivity |
|---|---|---|---|
| Cyano (-CN) | 1 | Strong Electron-Withdrawing (Inductive & Resonance) | Deactivates the ring towards electrophilic substitution; activates for nucleophilic substitution. |
| Fluoro (-F) | 2 | Strong Electron-Withdrawing (Inductive); Weak Electron-Donating (Resonance) | Deactivates the ring; ortho, para-directing for electrophiles. |
| Hydroxy (-OH) | 3 | Strong Electron-Donating (Resonance); Weak Electron-Withdrawing (Inductive) | Activates the ring; ortho, para-directing for electrophiles. |
This table is based on established principles of organic chemistry.
The aromaticity of the benzene ring in this compound can be quantitatively assessed using various quantum chemical descriptors. These indices provide insight into the extent of electron delocalization, which is a hallmark of aromatic systems.
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based descriptor evaluates aromaticity based on the degree of bond length alternation. A HOMA value approaching 1 indicates a highly aromatic system with uniform bond lengths, while values closer to 0 suggest a non-aromatic, olefinic-like structure.
Nucleus-Independent Chemical Shift (NICS): A magnetic criterion for aromaticity, NICS values are calculated at the center of the ring. mdpi.com A negative NICS value (e.g., NICS(0) or NICS(1)zz) signifies a diatropic ring current, which is characteristic of aromaticity, while a positive value indicates a paratropic ring current, associated with anti-aromaticity. mdpi.combiointerfaceresearch.com
Shannon Aromaticity (SA): Based on information theory, SA quantifies the probability of electronic charge distribution between atoms in the ring. rsc.org
Para-Delocalization Index (PDI): This index measures the electron delocalization between para-related carbon atoms in a six-membered ring.
Aromatic Fluctuation Index (FLU): FLU evaluates the fluctuation of electron delocalization between adjacent atoms in a ring.
Computational studies on isomers of iodobenzonitrile have utilized these descriptors to analyze their electronic behavior. researchgate.net For this compound, these calculations would reveal how the combined electronic effects of the four different substituents modulate the aromatic character of the phenyl ring compared to unsubstituted benzene.
Table 2: Common Quantum Chemical Descriptors for Aromaticity
| Descriptor | Principle | Indication of Aromaticity | Indication of Antiaromaticity |
|---|---|---|---|
| HOMA | Structural (Bond Lengths) | Value approaches 1 | Value approaches 0 or is negative |
| NICS | Magnetic (Ring Current) | Negative value | Positive value |
| Shannon Aromaticity (SA) | Electronic (Charge Distribution) | Values within a specific positive range (e.g., 0.003-0.005) rsc.org | - |
| PDI | Electronic (Delocalization) | High value | Low value |
Molecular Orbital Analysis and Electronic Properties
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. orientjchem.org
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry allows for the detailed modeling of reaction pathways, providing insights into reaction mechanisms that are often difficult to probe experimentally. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states.
For this compound, a potential reaction of interest is nucleophilic aromatic substitution (SNAr), where one of the halogen atoms is displaced by a nucleophile. Given that the ring is activated towards such reactions by the electron-withdrawing nitrile group, computational modeling could predict whether the fluorine or iodine atom is a more favorable leaving group. This involves locating the transition state structures for both pathways and calculating their activation energies. The pathway with the lower activation energy would be the kinetically favored one. Such analyses provide a deep, quantitative understanding of reaction selectivity.
Intermolecular Interactions and Crystal Packing Studies
The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Computational studies are essential for analyzing these forces and predicting crystal packing.
A prominent interaction involving this compound is expected to be halogen bonding. mdpi.com A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom along the axis of the C-X bond. nih.gov
In this compound, the iodine atom is a strong halogen bond donor. It can form directional interactions with halogen bond acceptors, such as the nitrogen atom of the nitrile group from a neighboring molecule (C-I···N≡C). researchgate.net Studies on other halogenated molecules have extensively characterized these interactions using both crystallographic data and theoretical calculations. mdpi.comnih.govrsc.org
Computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) plots, can be used to visualize and quantify these bonds. mdpi.com Furthermore, the interplay between halogen bonding and other noncovalent interactions, such as hydrogen bonding (involving the -OH group), C-H···F interactions, and π-stacking, would be critical in determining the final crystal structure. nih.govmdpi.com The synergistic or competitive nature of these interactions dictates the supramolecular assembly in the solid state. nih.gov
Characterization of Hydrogen Bonding Networks and π-Stacking Interactions
The molecular structure of this compound, featuring a hydroxyl group (-OH), a nitrile group (-CN), and halogen atoms (F, I) on a benzene ring, allows for a complex network of non-covalent interactions. These interactions, particularly hydrogen bonding and π-stacking, are crucial in determining the compound's crystal packing, solubility, and interactions with biological targets. Computational studies are instrumental in elucidating the nature and strength of these forces.
Hydrogen Bonding:
The hydroxyl group is a potent hydrogen bond donor, while the nitrogen atom of the nitrile group and the fluorine atom can act as hydrogen bond acceptors. This allows for both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds.
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can potentially form between the hydroxyl hydrogen and the adjacent fluorine atom (O-H···F). The formation of such a bond would create a five-membered ring, which can enhance molecular stability. The strength of this interaction depends on the O-H bond polarization and the H···F distance and angle. In a related compound, 3-bromo-2-hydroxybenzonitrile, an intramolecular O-H···Br contact has been observed. nih.gov
π-Stacking Interactions:
The aromatic ring of this compound is electron-rich and capable of engaging in π-stacking interactions. These interactions involve the face-to-face or offset stacking of aromatic rings and are driven by a combination of van der Waals forces and electrostatic interactions. The substituents on the ring significantly modulate these interactions.
The presence of both electron-donating (hydroxyl) and electron-withdrawing (fluoro, iodo, nitrile) groups creates a complex electron distribution on the aromatic ring. This can lead to favorable offset face-to-face stacking arrangements where the electron-rich portion of one ring interacts with the electron-poor portion of another. nih.gov Additionally, the iodine atom can participate in halogen-π interactions, where the region of positive electrostatic potential on the iodine atom (the σ-hole) interacts with the electron-rich π-system of an adjacent molecule. nih.gov
Hypothetical Interaction Energies:
The following table presents hypothetical interaction energies for the primary non-covalent interactions involving this compound, as might be determined by computational methods. These values are illustrative and based on typical ranges for such interactions in similar organic molecules.
| Interaction Type | Donor | Acceptor |
| Intermolecular Hydrogen Bond | -OH | -CN |
| Intramolecular Hydrogen Bond | -OH | -F |
| π-π Stacking | Benzene Ring | Benzene Ring |
| Halogen-π Interaction | -I (σ-hole) | Benzene Ring |
Conformational Analysis and Tautomerism Studies
Computational chemistry provides powerful tools to investigate the conformational landscape and potential tautomeric forms of this compound.
Conformational Analysis:
The primary source of conformational isomerism in this molecule is the rotation around the C-O single bond of the hydroxyl group. This rotation changes the orientation of the hydroxyl hydrogen relative to the plane of the benzene ring and the adjacent fluorine atom.
Two principal planar conformers can be envisioned:
Conformer A (cis): The hydroxyl hydrogen is oriented towards the fluorine atom, potentially allowing for an intramolecular hydrogen bond.
Conformer B (trans): The hydroxyl hydrogen is oriented away from the fluorine atom.
Computational studies on substituted phenols suggest that the planar conformers are generally preferred to maintain maximal resonance interaction between the oxygen lone pairs and the aromatic π-system. rsc.org The relative stability of the cis and trans conformers would be determined by the balance between the stabilizing energy of the intramolecular hydrogen bond in the cis form and any steric repulsion between the hydrogen and the fluorine atom. For many ortho-substituted phenols, the cis conformer, stabilized by an intramolecular hydrogen bond, is found to be the global minimum.
Hypothetical Relative Energies of Conformers:
This table illustrates the likely energetic relationship between the possible conformers of this compound.
| Conformer | Dihedral Angle (F-C-C-O-H) | Relative Energy (kcal/mol) |
| A (cis) | 0° | 0.00 |
| Transition State | ~90° | 3.5 - 5.0 |
| B (trans) | 180° | 1.5 - 2.5 |
Tautomerism Studies:
Tautomerism involves the migration of a proton and the shifting of double bonds. For this compound, the relevant potential tautomerism is keto-enol tautomerism, where the phenolic (enol) form could potentially exist in equilibrium with a keto form (a cyclohexa-2,5-dienone).
However, for simple phenolic compounds, the equilibrium overwhelmingly favors the enol (phenol) form. stackexchange.comstackexchange.com The driving force for this preference is the immense stability conferred by the aromaticity of the benzene ring. Conversion to the keto tautomer would disrupt this aromatic system, which is energetically highly unfavorable. While the keto-enol tautomerism is a significant phenomenon in compounds like 2-hydroxypyridine, where the pyridone (keto) form can be dominant, this is not the case for phenols. chemtube3d.comchemtube3d.com
Therefore, computational studies would be expected to show a large energy difference between the enol and keto tautomers of this compound, confirming the pronounced stability of the phenolic form.
Hypothetical Relative Stabilities of Tautomers:
The following table provides a hypothetical comparison of the stabilities of the enol and a possible keto tautomer.
| Tautomer | Structure | Relative Stability (kcal/mol) |
| Enol (Phenol) | Aromatic | 0.00 |
| Keto (Dienone) | Non-aromatic | > 15 |
Spectroscopic and Structural Elucidation of 2 Fluoro 3 Hydroxy 6 Iodobenzonitrile and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For 2-Fluoro-3-hydroxy-6-iodobenzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for a complete structural assignment.
Detailed ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis
¹H NMR: The proton NMR spectrum is expected to show two aromatic protons. The chemical shifts would be influenced by the electronic effects of the fluorine, hydroxyl, iodine, and nitrile substituents. The hydroxyl proton will appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The two aromatic protons would likely appear as doublets due to coupling with each other.
¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbon bearing the cyano group (C1) would be significantly deshielded. The carbons attached to the electronegative fluorine (C2) and oxygen (C3) atoms would also exhibit downfield shifts. The carbon bonded to iodine (C6) would show a characteristic upfield shift due to the heavy atom effect.
¹⁹F NMR: The fluorine-19 NMR spectrum would show a single signal for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine and nearby protons (³JHF) and carbons (¹JCF, ²JCF, etc.) would be observed, providing crucial connectivity information.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| ¹H | 5.0-7.0 (Ar-H), 7.0-8.0 (Ar-H), 9.0-10.0 (OH) | d, d, br s | JHH ≈ 8-9 |
| ¹³C | 90-100 (C-I), 115-120 (CN), 115-135 (Ar-C), 140-160 (Ar-C-F, Ar-C-OH) | - | - |
Application of 2D NMR Techniques for Comprehensive Structural Confirmation (e.g., COSY, HMQC, HMBC)
To unambiguously assign all proton and carbon signals and confirm the substitution pattern, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the correlation between the two aromatic protons, confirming their adjacent positions.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish the direct one-bond correlations between protons and the carbons they are attached to.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound (C₇H₃FINO). This precise mass measurement allows for the unambiguous determination of the elemental formula, confirming the presence of one fluorine, one iodine, one nitrogen, and one oxygen atom.
Expected HRMS Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₇H₃FINO |
| Exact Mass | 262.9247 |
Fragmentation Pattern Analysis for Structural Features
The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule and helps in identifying its structural features. For this compound, characteristic fragmentation pathways would be expected:
Loss of Iodine: A prominent peak corresponding to the loss of an iodine atom (M-127) is anticipated due to the relatively weak C-I bond.
Loss of CO: Fragmentation involving the hydroxyl group could lead to the loss of carbon monoxide (CO), resulting in a peak at M-28.
Loss of HCN: The benzonitrile (B105546) structure could lead to the elimination of hydrogen cyanide (HCN), giving a peak at M-27.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
C≡N stretch: A sharp, medium intensity band around 2220-2240 cm⁻¹ for the nitrile group.
C=C stretch: Aromatic ring vibrations would appear in the 1400-1600 cm⁻¹ region.
C-F stretch: A strong absorption band in the range of 1000-1300 cm⁻¹.
C-I stretch: A weaker absorption band at lower wavenumbers, typically in the 500-600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C≡N and the aromatic C=C stretching vibrations are expected to give strong signals in the Raman spectrum.
Expected Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H stretch | 3200-3600 (broad) | Weak |
| C≡N stretch | 2220-2240 (sharp, medium) | Strong |
| Aromatic C=C stretch | 1400-1600 | Strong |
| C-F stretch | 1000-1300 (strong) | Medium |
X-ray Crystallography for Solid-State Structure Determination
This section would typically detail the experimental conditions under which the crystal structure was determined.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
This subsection would present a detailed table of intramolecular geometric parameters, such as the lengths of all covalent bonds and the angles between them. A discussion of how these parameters compare to standard values and the influence of the various substituents on the geometry of the benzene (B151609) ring and the nitrile group would follow.
Interactive Data Table: Selected Bond Lengths of this compound
| Atom 1 | Atom 2 | Bond Length (Å) |
| C1 | C2 | Data Not Available |
| C2 | F | Data Not Available |
| C1 | C6 | Data Not Available |
| C6 | I | Data Not Available |
| C3 | O | Data Not Available |
| C4 | C5 | Data Not Available |
| C1 | C7 | Data Not Available |
| C7 | N | Data Not Available |
Interactive Data Table: Selected Bond Angles of this compound
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C6 | C1 | C2 | Data Not Available |
| C1 | C2 | C3 | Data Not Available |
| F | C2 | C1 | Data Not Available |
| C2 | C3 | C4 | Data Not Available |
| O | C3 | C2 | Data Not Available |
| C1 | C6 | C5 | Data Not Available |
| I | C6 | C1 | Data Not Available |
| C1 | C7 | N | Data Not Available |
Insights into Supramolecular Assembly and Crystal Packing Arrangements
Without experimental data, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy for this article.
Advanced Analytical Techniques for Research Oriented Characterization
High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) in Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for assessing the purity of 2-Fluoro-3-hydroxy-6-iodobenzonitrile. Given the polar phenolic hydroxyl group, reversed-phase chromatography is the most suitable approach. UPLC, with its use of smaller particle size columns, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC, making it ideal for resolving closely related impurities from the main compound.
For a compound like this compound, a typical HPLC or UPLC method would involve a C18 or C8 stationary phase. The mobile phase would likely consist of a gradient elution using a mixture of an aqueous component (such as water with a small amount of acid like formic acid or trifluoroacetic acid to ensure good peak shape for the phenolic group) and an organic solvent like acetonitrile (B52724) or methanol. Detection is most commonly achieved using a UV detector, leveraging the aromatic nature of the benzonitrile (B105546) core which provides strong chromophores. The selection of an appropriate wavelength, likely around the compound's absorption maximum, is crucial for achieving high sensitivity.
Gas Chromatography (GC) can also be employed for purity assessment, but due to the low volatility and polar nature of the hydroxyl group, derivatization is generally required. phenomenex.comnih.govnih.govlibretexts.org This process involves converting the polar -OH group into a less polar, more volatile ether or ester. Common derivatization reagents for phenols include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replace the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. phenomenex.comnih.gov Following derivatization, the resulting TMS-ether of this compound can be readily analyzed on a non-polar or medium-polarity capillary GC column, such as one coated with a phenyl polysiloxane-based stationary phase. Flame ionization detection (FID) is a common choice for quantification due to its wide linear range and robustness.
Both HPLC/UPLC and GC are invaluable for reaction monitoring during the synthesis of this compound. Small aliquots of the reaction mixture can be withdrawn at different time points, appropriately quenched and prepared, and then injected into the chromatograph to track the consumption of starting materials and the formation of the product and any byproducts. This real-time information is critical for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.
Table 1: Hypothetical Chromatographic Conditions for the Analysis of this compound
| Parameter | HPLC / UPLC | GC (after derivatization) |
| Column | C18 or Phenyl-Hexyl, <3 µm particle size | 5% Phenyl Polysiloxane, 30 m x 0.25 mm x 0.25 µm |
| Mobile Phase / Carrier Gas | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile(Gradient elution) | Helium or Hydrogen |
| Flow Rate | 0.3 - 0.6 mL/min (UPLC)0.8 - 1.5 mL/min (HPLC) | 1 - 2 mL/min |
| Detector | UV-Vis Diode Array Detector (DAD) | Flame Ionization Detector (FID) |
| Injection Volume / Mode | 1 - 5 µL | 1 µL (Split/Splitless) |
| Oven Temperature Program | Isothermal or Gradient | e.g., 100 °C (hold 2 min) to 300 °C at 15 °C/min |
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis and Impurity Profiling
For the identification and characterization of impurities in complex mixtures containing this compound, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential. ajprd.combiomedres.usijrti.orgijprajournal.combiomedres.us These methods provide not only retention time data but also mass-to-charge ratio (m/z) information, which is crucial for structural elucidation.
LC-MS, particularly when coupled with high-resolution mass spectrometry (HRMS) analyzers like time-of-flight (TOF) or Orbitrap, allows for the accurate mass determination of the parent compound and its impurities. This high mass accuracy enables the determination of elemental compositions, which is a significant step in identifying unknown structures. Electrospray ionization (ESI) is a commonly used ionization technique for this type of molecule, and it can be operated in both positive and negative ion modes. bu.eduspectroscopyonline.com In negative ion mode, the phenolic proton can be easily lost, leading to a prominent [M-H]⁻ ion. In positive ion mode, protonation might occur, although adduct formation with ions from the mobile phase (e.g., [M+Na]⁺ or [M+NH₄]⁺) is also possible. Tandem mass spectrometry (MS/MS) experiments can be performed on the isolated parent and impurity ions to induce fragmentation, providing valuable structural information about the connectivity of the molecule.
GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. As with GC-FID, derivatization of the hydroxyl group of this compound is necessary to improve its chromatographic behavior. phenomenex.comnih.govnih.govresearchgate.net Electron ionization (EI) is the most common ionization technique in GC-MS, and it typically produces a wealth of fragment ions. The fragmentation pattern can serve as a fingerprint for the compound and can be used to elucidate its structure. For this compound, characteristic fragments would be expected from the loss of iodine, fluorine, the cyano group, and potentially from cleavages around the aromatic ring. Analysis of the isotopic pattern of iodine (monoisotopic at m/z 127) would further confirm the presence of this halogen in any fragment ions.
Impurity profiling using these techniques involves the identification of byproducts from the synthesis, such as isomers, incompletely reacted starting materials, or degradation products. ajprd.combiomedres.usijrti.orgbiomedres.us For instance, isomers with different substitution patterns on the aromatic ring could be chromatographically separated and then distinguished by their unique mass spectra.
Table 2: Predicted Mass Spectrometric Data for this compound
| Technique | Ionization Mode | Expected Key Ions |
| LC-MS | ESI Negative | [M-H]⁻ |
| LC-MS | ESI Positive | [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺ |
| GC-MS (after derivatization) | Electron Ionization (EI) | Molecular ion (M⁺), fragments corresponding to loss of I, F, CN, and derivatizing group. |
Derivatization Strategies for Enhanced Detection and Quantification in Research Contexts
Derivatization in the context of analyzing this compound can serve multiple purposes beyond simply increasing volatility for GC analysis. libretexts.org It can also be employed to enhance detection sensitivity and selectivity in both GC and LC.
For GC analysis, in addition to silylation, acylation is another common derivatization strategy for phenols. libretexts.org Reagents such as acetic anhydride or trifluoroacetic anhydride can convert the hydroxyl group into an ester. The use of fluorinated acylating agents can significantly enhance the response of an electron capture detector (ECD), which is highly sensitive to halogenated compounds. This would be particularly advantageous for trace-level analysis.
In HPLC, derivatization can be used to introduce a fluorescent tag to the molecule, enabling highly sensitive fluorescence detection. nih.govsemanticscholar.org While the native molecule may have some fluorescence, derivatizing the hydroxyl group with a fluorescent reagent such as dansyl chloride or a coumarin-based reagent could dramatically lower the limits of detection. This is especially useful when analyzing samples with complex matrices where high selectivity is required.
Furthermore, derivatization can be used to improve ionization efficiency in mass spectrometry. nih.govcore.ac.uk For instance, attaching a group with a permanent positive charge (a quaternary amine) to the hydroxyl group can significantly enhance the signal in positive-ion ESI-MS. Conversely, adding a strongly acidic group could improve the signal in negative-ion mode.
Table 3: Derivatization Strategies and Their Benefits
| Analytical Technique | Derivatization Reagent | Target Functional Group | Purpose |
| GC | BSTFA, MSTFA | Hydroxyl | Increase volatility and thermal stability. phenomenex.comnih.gov |
| GC-ECD | Trifluoroacetic anhydride | Hydroxyl | Enhance sensitivity by introducing additional fluorine atoms. libretexts.org |
| HPLC-Fluorescence | Dansyl chloride | Hydroxyl | Introduce a fluorescent tag for highly sensitive detection. nih.govsemanticscholar.org |
| LC-MS | Girard's reagent T | Hydroxyl (after oxidation to carbonyl) | Introduce a permanent positive charge for enhanced ESI signal. |
Electrochemical Studies of Redox Behavior for Mechanistic Understanding
Electrochemical techniques, such as cyclic voltammetry, can provide valuable insights into the redox behavior of this compound, offering a deeper mechanistic understanding of its chemical reactivity. The molecule possesses two electroactive sites: the phenolic hydroxyl group and the carbon-iodine bond.
The phenolic hydroxyl group is susceptible to oxidation. nih.govnih.govacs.orgdss.go.thresearchgate.net In a typical cyclic voltammetry experiment, an irreversible oxidation peak would be expected, corresponding to the oxidation of the phenol (B47542) to a phenoxy radical. This radical can then undergo further reactions, such as dimerization or polymerization, leading to the fouling of the electrode surface. The oxidation potential of the phenolic group will be influenced by the electronic effects of the other substituents on the aromatic ring. The electron-withdrawing fluorine and cyano groups would likely make the oxidation more difficult (occur at a more positive potential) compared to unsubstituted phenol.
The carbon-iodine bond can undergo reductive cleavage. nih.govresearchgate.net A reduction peak would be expected at a negative potential, corresponding to the two-electron cleavage of the C-I bond to form 2-fluoro-3-hydroxybenzonitrile (B1342717) and an iodide ion. The potential at which this reduction occurs can provide information about the strength of the C-I bond.
Studying the electrochemical behavior under different conditions, such as varying pH, can provide further mechanistic details. For example, the pH dependence of the phenol oxidation potential can be used to determine the number of protons involved in the reaction. These electrochemical studies are not only of fundamental interest but can also have practical implications, for instance, in the development of electrochemical sensors or in understanding potential metabolic pathways of the molecule. The presence of both an oxidizable and a reducible group on the same molecule makes its electrochemical behavior particularly interesting to study.
Future Research Directions and Unexplored Potential of 2 Fluoro 3 Hydroxy 6 Iodobenzonitrile
Development of Novel Synthetic Pathways to Access Structurally Diverse Analogues
Future research will likely focus on developing efficient and versatile synthetic routes to access a wide array of analogues of 2-Fluoro-3-hydroxy-6-iodobenzonitrile. The inherent reactivity of the aryl iodide presents a prime opportunity for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions would enable the introduction of a diverse range of substituents at the 6-position, including alkyl, aryl, and amino groups, thereby generating a library of novel compounds with potentially unique biological or material properties.
Furthermore, the phenolic hydroxyl group serves as a handle for derivatization through etherification or esterification, allowing for the exploration of structure-activity relationships. The nitrile group can also be transformed into other functional groups, such as amines or carboxylic acids, further expanding the accessible chemical space. Research in this area would involve the optimization of reaction conditions to achieve high yields and selectivity, particularly given the polyfunctional nature of the starting material.
Table 1: Potential Cross-Coupling Reactions for Analogue Synthesis
| Cross-Coupling Reaction | Reagent/Catalyst System | Potential Substituent at C6 |
| Suzuki Coupling | Arylboronic acid / Pd catalyst | Aryl, Heteroaryl |
| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | Alkynyl |
| Buchwald-Hartwig Amination | Amine / Pd catalyst | Primary/Secondary Amine |
| Heck Coupling | Alkene / Pd catalyst | Alkenyl |
Exploration of New Reactivity Modes and Highly Selective Transformations
The unique electronic and steric environment of this compound opens avenues for exploring novel reactivity modes. The fluorine atom at the 2-position can influence the acidity of the adjacent hydroxyl group and the regioselectivity of electrophilic aromatic substitution reactions. Investigating these effects could lead to the discovery of highly selective transformations that are otherwise difficult to achieve.
Moreover, the synergistic or antagonistic effects of the multiple substituents on the reactivity of the benzene (B151609) ring are yet to be fully understood. For instance, directed ortho-metalation, guided by the hydroxyl or nitrile group, could provide a pathway to functionalize the C4 or C5 positions, leading to tetra-substituted benzonitrile (B105546) derivatives. The development of catalytic systems that can selectively activate one functional group in the presence of others will be a key challenge and a significant area of future research.
Integration of Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational models can be used to:
Predict the most favorable sites for electrophilic and nucleophilic attack.
Simulate the transition states of potential reactions to estimate activation energies and predict reaction kinetics.
Screen virtual libraries of catalysts and reagents for optimal performance in specific transformations.
Elucidate the mechanisms of newly discovered reactions.
By integrating computational predictions with experimental work, researchers can accelerate the discovery of novel synthetic routes and reactivity patterns, saving time and resources.
Adaptation and Application in Continuous Flow Chemistry Methodologies
The synthesis and derivatization of this compound and its analogues are well-suited for adaptation to continuous flow chemistry. Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, precise control over reaction parameters, and the potential for automated synthesis.
Future research in this domain would involve the development of robust flow protocols for the key transformations of this compound. This could include packed-bed reactors with immobilized catalysts for cross-coupling reactions or microreactors for highly exothermic or rapid reactions. The integration of in-line analytical techniques, such as FT-IR or mass spectrometry, would allow for real-time reaction monitoring and optimization. The ability to telescope multiple reaction steps in a continuous sequence without isolating intermediates would significantly improve the efficiency of synthesizing complex molecules derived from this versatile building block. The development of such methodologies would be crucial for the scalable and sustainable production of any high-value compounds discovered.
Q & A
Q. What are the standard synthetic routes for preparing 2-fluoro-3-hydroxy-6-iodobenzonitrile?
The synthesis typically involves halogenation and substitution reactions. For example:
- Iodination : Introduce iodine at the 6-position via electrophilic substitution using iodine monochloride (ICl) in a polar solvent like acetic acid.
- Fluorination : Fluorine can be introduced via nucleophilic aromatic substitution (e.g., using KF in the presence of a copper catalyst at elevated temperatures) .
- Hydroxylation : A hydroxyl group is introduced at the 3-position using oxidizing agents like H₂O₂ under acidic conditions or via hydrolysis of a protected intermediate . Key analytical methods include ¹H/¹³C NMR to confirm substitution patterns and HPLC for purity assessment (>98% recommended) .
Q. How should solubility and storage conditions be optimized for this compound?
- Solubility : Due to its polar functional groups (-CN, -OH), it is soluble in DMSO, DMF, and THF. For aqueous solubility, use co-solvents like ethanol or acetone (10-20% v/v) .
- Storage : Store at room temperature (RT) in a desiccator to prevent moisture absorption. Avoid prolonged exposure to light to prevent degradation of the iodine substituent .
Q. What are the primary applications of this compound in academic research?
- Organic Synthesis : Acts as a precursor for biaryl ethers or heterocycles via Suzuki-Miyaura coupling (Pd catalysts, K₂CO₃ in THF) .
- Medicinal Chemistry : Investigated in kinase inhibitor development due to fluorine’s electronegativity and iodine’s steric bulk, which modulate binding affinity .
Advanced Research Questions
Q. How can reaction yields be improved in palladium-catalyzed cross-coupling reactions involving this compound?
- Catalyst Optimization : Use Pd(PPh₃)₄ with ligand additives (e.g., XPhos) to enhance stability and reactivity.
- Solvent Selection : Anhydrous THF or toluene minimizes side reactions.
- Temperature Control : Perform reactions under reflux (80-110°C) to accelerate kinetics while avoiding decomposition .
- Purification : Use flash chromatography with silica gel (hexane/ethyl acetate gradient) to isolate products efficiently .
Q. How to resolve contradictions in reported reactivity of the hydroxyl group?
Discrepancies in hydroxyl reactivity (e.g., methylation vs. oxidation) may arise from solvent polarity or pH. To address this:
- pH-Dependent Studies : Conduct reactions in buffered solutions (pH 4-9) to assess protonation effects.
- Protection/Deprotection Strategies : Use TBS or acetyl groups to temporarily block the hydroxyl group during multi-step syntheses .
- DFT Calculations : Model electronic effects of substituents to predict regioselectivity .
Q. What methodologies are recommended for tracking degradation products during stability studies?
- LC-MS : Monitor molecular ions ([M+H]⁺) to detect hydrolysis (e.g., loss of -CN to form carboxylic acid derivatives).
- TGA/DSC : Assess thermal stability under inert atmospheres.
- ¹⁹F NMR : Quantify fluorine-containing degradation byproducts with high sensitivity .
Q. How to design fluorescent probes using this compound’s scaffold?
- Functionalization : Attach fluorophores (e.g., BODIPY) via Sonogashira coupling at the iodine site.
- Bioorthogonal Chemistry : Introduce azide/alkyne handles for click chemistry applications in cellular imaging .
- Validation : Test probe specificity using fluorescence quenching assays in target vs. non-target cell lines .
Key Considerations for Experimental Design
- Steric Effects : The iodine atom’s bulk may slow coupling reactions; use excess aryl boronate reagents (1.5-2 eq) .
- Safety : Handle with nitrile gloves due to potential cyanide release under acidic conditions .
- Data Reproducibility : Report solvent purity, catalyst batch, and reaction atmosphere (N₂/Ar) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
